2-Acetyl-5-bromopyridine
Overview
Description
2-Acetyl-5-bromopyridine is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with an acetyl group at the second position and a bromine atom at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromopyridine typically involves the bromination of 2-acetylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the bromination of 2-acetylpyridine followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group in this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can also undergo reduction reactions where the acetyl group is reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2-carboxy-5-bromopyridine.
Reduction: Formation of 2-(1-hydroxyethyl)-5-bromopyridine.
Scientific Research Applications
2-Acetyl-5-bromopyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block in material science for the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-bromopyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
2-Acetylpyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
2-Bromo-5-nitropyridine: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 2-Acetyl-5-bromopyridine is unique due to the presence of both the acetyl and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZRAUUUHXQGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630971 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214701-49-2 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromopyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Acetyl-5-bromopyridine in the synthesis of substituted terpyridines?
A1: this compound [1] serves as a crucial starting material in the synthesis of trisubstituted 4',5,5''-terpyridines as described in the research. The bromine atom in the 5-position of the pyridine ring allows for further modifications via various metal-catalyzed reactions. This versatility allows for the introduction of diverse substituents, ultimately leading to a library of terpyridines with potentially tunable properties. [1]
Q2: How is this compound synthesized?
A2: The paper describes the synthesis of this compound [1] starting from 2,5-dibromopyridine. While the specific reaction conditions are not detailed in this excerpt, it likely involves a selective substitution reaction targeting one of the bromine atoms with an acetyl group. [1]
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